Cas no 127192-89-6 (N-heptyl-N',N'-bis[6-({3-[heptyl(methyl)amino]-3-oxopropanoyl}amino)hexyl]-N-methylpropanediamide)

N-heptyl-N',N'-bis[6-({3-[heptyl(methyl)amino]-3-oxopropanoyl}amino)hexyl]-N-methylpropanediamide structure
127192-89-6 structure
Product Name:N-heptyl-N',N'-bis[6-({3-[heptyl(methyl)amino]-3-oxopropanoyl}amino)hexyl]-N-methylpropanediamide
Numero CAS:127192-89-6
MF:C45H86N6O6
MW:807.200953006744
CID:1221554
PubChem ID:195517
Update Time:2025-04-20

N-heptyl-N',N'-bis[6-({3-[heptyl(methyl)amino]-3-oxopropanoyl}amino)hexyl]-N-methylpropanediamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-heptyl-N',N'-bis[6-({3-[heptyl(methyl)amino]-3-oxopropanoyl}amino)hexyl]-N-methylpropanediamide
    • N,N'-[({3-[Heptyl(methyl)amino]-3-oxopropanoyl}azanediyl)di(hexane-6,1-diyl)]bis{3-[heptyl(methyl)amino]-3-oxopropanimidic acid}
    • (N',N'',N'''-Imino-di-6,1-hexanediyl)tris(N-heptyl-N-methylmalonamide)
    • Eth 5282
    • N'-heptyl-N-[6-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[6-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]hexyl]amino]hexyl]-N'-methylpropanediamide
    • 127192-89-6
    • DTXSID30925813
    • Eth-5282
    • Inchi: 1S/C45H86N6O6/c1-7-10-13-18-25-32-48(4)42(54)37-40(52)46-30-23-16-21-28-35-51(45(57)39-44(56)50(6)34-27-20-15-12-9-3)36-29-22-17-24-31-47-41(53)38-43(55)49(5)33-26-19-14-11-8-2/h7-39H2,1-6H3,(H,46,52)(H,47,53)
    • Chiave InChI: MOKVMVLYDQMBRL-UHFFFAOYSA-N
    • Sorrisi: O=C(CC(N(C)CCCCCCC)=O)N(CCCCCCNC(CC(N(C)CCCCCCC)=O)=O)CCCCCCNC(CC(N(C)CCCCCCC)=O)=O

Proprietà calcolate

  • Massa esatta: 806.66138
  • Massa monoisotopica: 806.66088448g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 57
  • Conta legami ruotabili: 38
  • Complessità: 1030
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.7
  • Superficie polare topologica: 139Ų

Proprietà sperimentali

  • PSA: 139.44
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited